molecular formula C17H15N3O4 B2439110 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 874192-68-4

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2439110
CAS No.: 874192-68-4
M. Wt: 325.324
InChI Key: CQOXQFBMIFRQRN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide group linked to an oxadiazole ring, which is further substituted with a dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
  • **N-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
  • **N-(4-(3,4-dimethoxyphenyl)-1,2,5-thiadiazol-3-yl)benzamide

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)15-16(20-24-19-15)18-17(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOXQFBMIFRQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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